molecular formula C12H11N3S B14888115 (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine

(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B14888115
M. Wt: 229.30 g/mol
InChI Key: TUAJMUZYRUCYCB-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Methanamine Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,5-a]pyridine core can be reduced under suitable conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.

    Thiophene-Containing Heterocycles: Compounds with thiophene rings fused to other heterocyclic cores.

Uniqueness

(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is unique due to the specific combination of the thiophene ring and the imidazo[1,5-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)methanamine

InChI

InChI=1S/C12H11N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H,8,13H2

InChI Key

TUAJMUZYRUCYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)CN

Origin of Product

United States

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